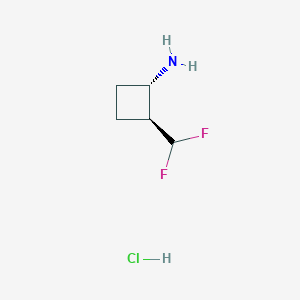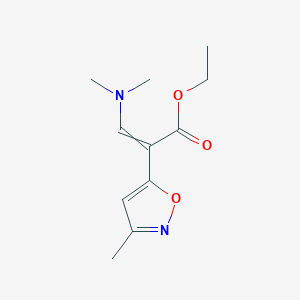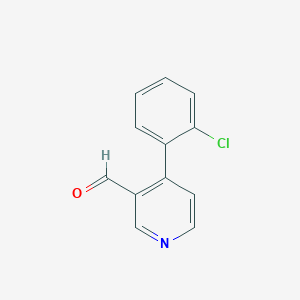
4-(2-Chlorophenyl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chlorophenyl)nicotinaldehyde is an organic compound with the molecular formula C12H8ClNO. It is a derivative of nicotinaldehyde, where the aldehyde group is attached to a pyridine ring substituted with a 2-chlorophenyl group. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)nicotinaldehyde can be achieved through various methods. One common approach involves the reduction of the corresponding nicotinic acid morpholinamides . Another method includes the preparation of Schiff base compounds followed by N-alkylation reactions with alkyl halides . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium hydroxide, with refluxing for several hours to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the processes likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may enhance efficiency and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Chlorophenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: 4-(2-Chlorophenyl)nicotinic acid.
Reduction: 4-(2-Chlorophenyl)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Chlorophenyl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(2-Chlorophenyl)nicotinaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and chlorophenyl functional groups. These interactions may lead to alterations in cellular pathways and biological activities .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)nicotinaldehyde: A positional isomer with the chlorine atom on the phenyl ring in a different position.
4-(4-Chlorophenyl)nicotinaldehyde: Another isomer with the chlorine atom on the phenyl ring in the para position.
4-(2-Bromophenyl)nicotinaldehyde: A similar compound with a bromine atom instead of chlorine.
Uniqueness
4-(2-Chlorophenyl)nicotinaldehyde is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its isomers and analogs. The presence of the 2-chlorophenyl group can influence its interactions with biological targets and its overall pharmacological profile .
Propiedades
Número CAS |
887407-02-5 |
|---|---|
Fórmula molecular |
C12H8ClNO |
Peso molecular |
217.65 g/mol |
Nombre IUPAC |
4-(2-chlorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8ClNO/c13-12-4-2-1-3-11(12)10-5-6-14-7-9(10)8-15/h1-8H |
Clave InChI |
ZRBZKUXMPRJTLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C=NC=C2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide](/img/structure/B14077925.png)
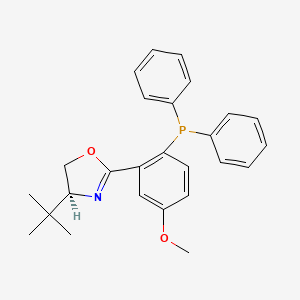
![4-[(S)-[(1S,2R,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-methoxymethyl]quinoline;iodide](/img/structure/B14077937.png)
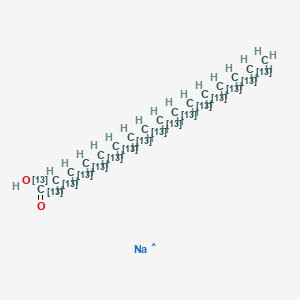
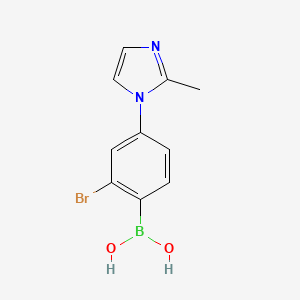
![2-[4-(Methanesulfinyl)-2-methoxyphenyl]imidazo[1,2-a]pyrazine](/img/structure/B14077942.png)
![Methyl 4-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14077952.png)
![5-(2-hydroxyphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14077959.png)
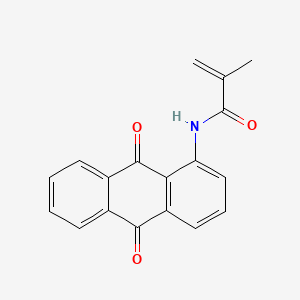
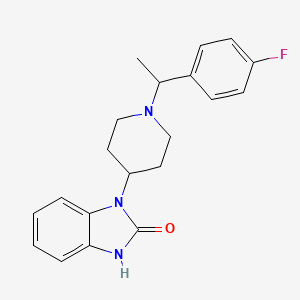
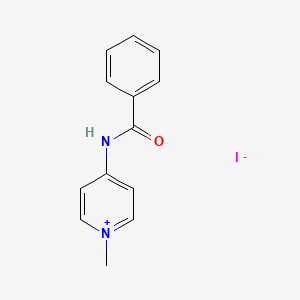
![2,6-Heptadien-1-ol, 2-methyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (2Z)-](/img/structure/B14077977.png)
